molecular formula C16H13ClN2O2 B11019296 N-(3-chloro-4-cyanophenyl)-2-(4-methoxyphenyl)acetamide

N-(3-chloro-4-cyanophenyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B11019296
M. Wt: 300.74 g/mol
InChI Key: BGMHOGVMFCXXOG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-cyanophenyl)-2-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro and a cyano group on the phenyl ring, as well as a methoxy group on another phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-cyanophenyl)-2-(4-methoxyphenyl)acetamide typically involves the reaction of 3-chloro-4-cyanophenylamine with 4-methoxyphenylacetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-cyanophenyl)-2-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-chloro-4-cyanophenyl)-2-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-cyanophenyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-cyanophenyl)-3-(4-methoxyphenyl)propanamide
  • N-(3-chloro-4-cyanophenyl)-2-(4-hydroxyphenyl)acetamide

Uniqueness

N-(3-chloro-4-cyanophenyl)-2-(4-methoxyphenyl)acetamide is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

N-(3-chloro-4-cyanophenyl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C16H13ClN2O2/c1-21-14-6-2-11(3-7-14)8-16(20)19-13-5-4-12(10-18)15(17)9-13/h2-7,9H,8H2,1H3,(H,19,20)

InChI Key

BGMHOGVMFCXXOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)C#N)Cl

Origin of Product

United States

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